molecular formula C11H9ClN2O2S B331511 (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B331511
M. Wt: 268.72 g/mol
InChI Key: NALPXMHWFZPHPV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound with the molecular formula C11H9ClN2O2S It is known for its unique structure, which includes a benzylidene group, a thioxo group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a thioxo group and an imidazolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H9ClN2O2S/c1-16-9-3-2-7(12)4-6(9)5-8-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17)/b8-5+

InChI Key

NALPXMHWFZPHPV-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=S)N2

SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)N2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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